molecular formula C15H29N3OS B7585829 N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide

N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide

Numéro de catalogue B7585829
Poids moléculaire: 299.5 g/mol
Clé InChI: CIVMTZZUBUQIFA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Mécanisme D'action

N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide works by inhibiting the activity of a kinase enzyme called Bruton's tyrosine kinase (BTK). BTK plays a key role in the signaling pathways that regulate the growth and survival of cancer cells and the activation of immune cells. By blocking the activity of BTK, N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide prevents the activation of downstream signaling pathways that are required for cell division and inflammation.
Biochemical and Physiological Effects:
N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been found to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and multiple myeloma. In addition, N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide has been shown to suppress the activity of immune cells that are responsible for causing inflammation in autoimmune diseases, such as rheumatoid arthritis and lupus.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide is its specificity for BTK. Unlike other kinase inhibitors, N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide selectively targets BTK and does not affect the activity of other kinases. This makes it a valuable tool for studying the role of BTK in cancer and autoimmune diseases. However, one of the limitations of N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide is its relatively short half-life, which may limit its effectiveness in clinical settings.

Orientations Futures

There are several future directions for the research and development of N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide. One potential application is in the treatment of hematologic malignancies, such as leukemia and lymphoma. N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide has been shown to suppress the activity of immune cells that are responsible for causing inflammation in these diseases. Finally, N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide may also have potential applications in other diseases that are characterized by abnormal kinase activity, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. Its specificity for BTK and ability to inhibit the growth of cancer cells and suppress the activity of immune cells make it a valuable tool for studying the role of BTK in disease. While there are limitations to its effectiveness, N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide has several potential applications in the treatment of hematologic malignancies, autoimmune diseases, and other diseases characterized by abnormal kinase activity.

Méthodes De Synthèse

N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide is synthesized through a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 1-methylpiperidine with 2-bromo-2-methylpropane to form N-(1-methylpiperidin-3-yl)methyl)-2-methylpropan-2-amine. This intermediate is then reacted with morpholine-4-carboxylic acid to form N-[(1-methylpiperidin-3-yl)methyl]-2-methylmorpholine-4-carboxamide. Finally, the thiol group is introduced by reacting the intermediate with 2-chloroethanethiol to form N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide.

Applications De Recherche Scientifique

N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide has been shown to have potential therapeutic applications in various types of cancer and autoimmune diseases. It has been found to inhibit the growth of cancer cells by blocking the activity of certain enzymes that are required for cell division. In addition, N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide has been shown to suppress the activity of immune cells that are responsible for causing inflammation in autoimmune diseases.

Propriétés

IUPAC Name

N-[(1-methylpiperidin-3-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3OS/c1-12(2)14-11-18(7-8-20-14)15(19)16-9-13-5-4-6-17(3)10-13/h12-14H,4-11H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVMTZZUBUQIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCS1)C(=O)NCC2CCCN(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.